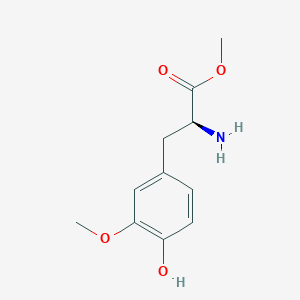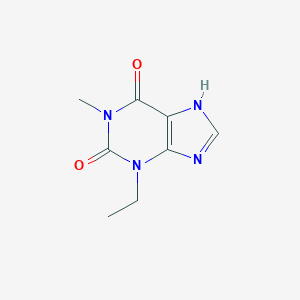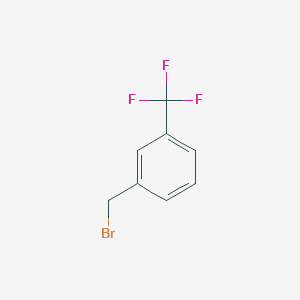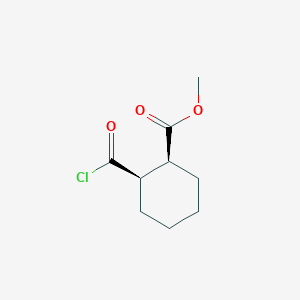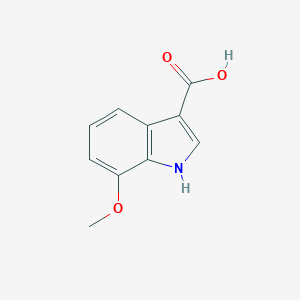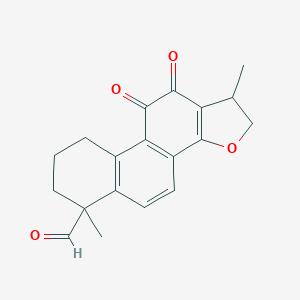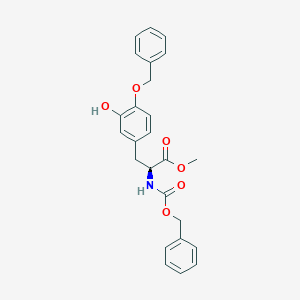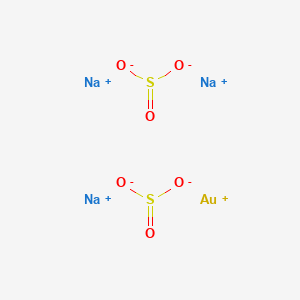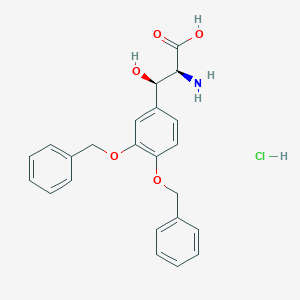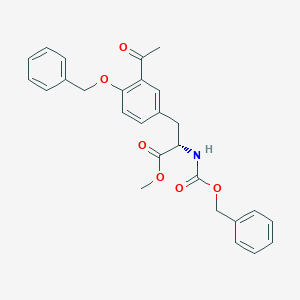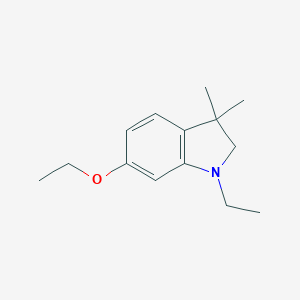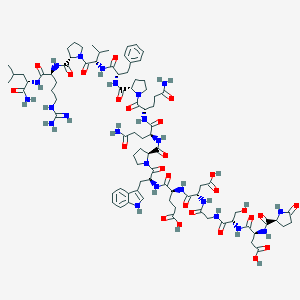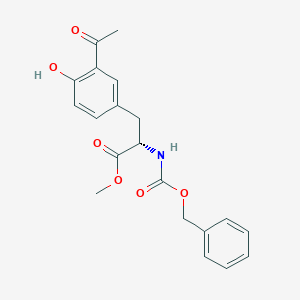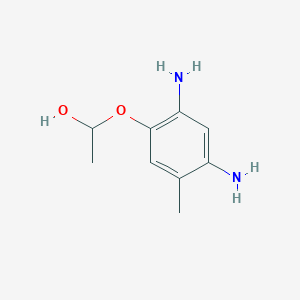
2,4-Diamino-5-methylphenoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylphenoxyethanol is a chemical compound with the molecular formula C9H15N2O2. It is known for its applications in various fields, including cosmetics and personal care products. This compound is often used in formulations due to its specific chemical properties.
Preparation Methods
The synthesis of 2,4-Diamino-5-methylphenoxyethanol typically involves multiple steps. One common method includes the reaction of 2,4-diamino-5-methylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
2,4-Diamino-5-methylphenoxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve specific temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
2,4-Diamino-5-methylphenoxyethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in dermatology.
Industry: It is used in the formulation of cosmetics and personal care products, although its use is regulated due to safety concerns.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, particularly in the context of its potential therapeutic applications.
Comparison with Similar Compounds
2,4-Diamino-5-methylphenoxyethanol can be compared with similar compounds such as:
2,4-Diamino-5-methylphenol: This compound is a precursor in the synthesis of this compound.
2,4-Diamino-5-methylphenoxyacetic acid: Another related compound with similar chemical properties.
2,4-Diamino-5-methylphenoxypropane: This compound shares structural similarities but differs in its chemical behavior.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
141614-05-3 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,4-diamino-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,10-11H2,1H3 |
InChI Key |
ZFFAFXDAFACVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC(C)O |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)OCCO |
Synonyms |
2,4-DIAMINO-5-METHYL-PHENOXYETHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


